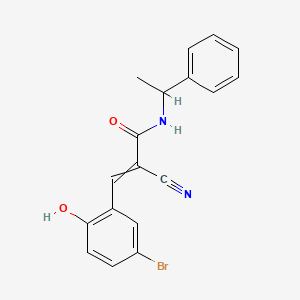

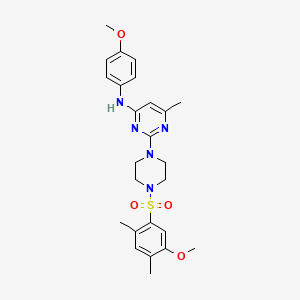

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BRD4 inhibitor and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Analogues of Active Metabolites

- Analogues of Leflunomide's Active Metabolite : Compounds similar to the specified chemical have been synthesized as analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. These analogs, including 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide and others, are known for inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), which plays a part in immune response modulation (Ghosh, Zheng, & Uckun, 1999).

Synthesis and Characterization of Complexes

- Metallophthalocyanines Derivatives : Research includes the synthesis of novel metallophthalocyanines derived from compounds structurally related to the query compound. These derivatives, such as those involving Zn, Mg, and Co, have been investigated for their aggregation properties, electrochemical behavior, and interaction with various metal ions, demonstrating potential applications in materials science and sensor technology (Aktaş Kamiloğlu et al., 2020).

Mechanism-Based Inhibitors

- Inhibition of Dopamine Beta-Hydroxylase : A study on the mechanism-based inhibition of dopamine beta-hydroxylase by 2-bromo-3-(p-hydroxyphenyl)-1-propene reveals insights into the enzymatic inactivation pathways, which could have implications in neurological research and therapy (Colombo et al., 1984).

Corrosion Inhibition

- Acrylamide Derivatives as Corrosion Inhibitors : The study on acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, focuses on their effectiveness as corrosion inhibitors for copper in nitric acid solutions, showcasing their potential in industrial applications related to metal preservation and protection (Abu-Rayyan et al., 2022).

Electrospray Ionization Mass Spectrometry

- Study on Polyamine Toxins : A research piece on the fragmentation pattern of N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide through electrospray ionization mass spectrometry offers insights into the structural analysis and characterization of complex organic molecules, which is essential in analytical chemistry and toxicology (Bigler & Hesse, 1995).

properties

IUPAC Name |

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c1-12(13-5-3-2-4-6-13)21-18(23)15(11-20)9-14-10-16(19)7-8-17(14)22/h2-10,12,22H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWICFCYANMZML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2814459.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide](/img/structure/B2814465.png)

![2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2814466.png)

![N-(4-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2814469.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2814470.png)

![(3,3-Difluorocyclobutyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814471.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2814474.png)